![molecular formula C8H7NO3 B1331518 6-Amino-1,3-benzodioxole-5-carbaldehyde CAS No. 23126-68-3](/img/structure/B1331518.png)
6-Amino-1,3-benzodioxole-5-carbaldehyde
Overview
Description
“6-Amino-1,3-benzodioxole-5-carbaldehyde” is a chemical compound with the molecular formula C8H7NO3 . It has a molecular weight of 165.15 . The compound is typically stored at a temperature of +4°C . It is a white to tan solid .
Molecular Structure Analysis
The InChI code for “6-Amino-1,3-benzodioxole-5-carbaldehyde” is 1S/C8H7NO3/c9-6-2-8-7 (11-4-12-8)1-5 (6)3-10/h1-3H,4,9H2 . This code provides a specific description of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The melting point of “6-Amino-1,3-benzodioxole-5-carbaldehyde” is 107°C . The predicted boiling point is 348.5±42.0°C . The predicted density is 1.441±0.06 g/cm3 . The predicted pKa is 0.65±0.20 .
Scientific Research Applications
Biochemistry: Enzyme Inhibition Studies
6-Amino-1,3-benzodioxole-5-carbaldehyde is utilized in biochemistry for enzyme inhibition studies. Its structure allows it to interact with enzyme active sites, making it a valuable tool for understanding enzyme kinetics and mechanisms .
Pharmacology: Drug Synthesis
In pharmacology, this compound serves as a precursor in the synthesis of potential therapeutic agents. Its reactivity is particularly useful in constructing complex molecules that may act as drugs or drug intermediates .
Organic Synthesis: Building Block for Heterocyclic Compounds
As a versatile building block in organic synthesis, 6-Amino-1,3-benzodioxole-5-carbaldehyde is employed to synthesize heterocyclic compounds. These compounds are crucial in developing pharmaceuticals and agrochemicals .
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, this aldehyde can be used as a standard or reference compound in chromatographic analysis techniques. Its distinct chemical properties allow for accurate and precise measurements of similar compounds .
Materials Science: Polymer Research
The compound finds applications in materials science, particularly in polymer research. It can be incorporated into polymers to impart specific properties such as increased durability or chemical resistance .
Environmental Science: Trace Analysis
Environmental scientists use 6-Amino-1,3-benzodioxole-5-carbaldehyde in trace analysis to detect and quantify pollutants. Its chemical signature helps in identifying environmental contaminants and assessing their impact .
properties
IUPAC Name |
6-amino-1,3-benzodioxole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-3H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPAJCPOBXIQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302925 | |
Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-benzodioxole-5-carbaldehyde | |
CAS RN |
23126-68-3 | |
Record name | 23126-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Amino-2H-1,3-benzodioxole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50302925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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